

# 7-Bromoquinolin-2-amine: A Comprehensive Physicochemical Profile for Advanced Research

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## Compound of Interest

Compound Name: **7-Bromoquinolin-2-amine**

Cat. No.: **B569969**

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This technical guide offers an in-depth analysis of the core physicochemical properties of **7-Bromoquinolin-2-amine**, a crucial heterocyclic compound for researchers, scientists, and professionals in the field of drug development. As a quinoline derivative, this molecule serves as a significant scaffold in medicinal chemistry, and a thorough understanding of its physical and chemical characteristics is paramount for its application in the synthesis of novel therapeutic agents. This document provides a consolidated overview of its key properties, detailed experimental protocols for their determination, and a logical workflow to guide researchers in their analytical endeavors.

## Core Physicochemical Data

The physicochemical properties of **7-Bromoquinolin-2-amine** are fundamental to predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADMET). The following table summarizes the key quantitative data for this compound. It is important to note that while some values are experimentally derived, others are predicted based on computational models, a common practice in early-stage drug discovery to estimate molecular behavior.

Property	Value	Data Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	223.07 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	Not available	
Boiling Point	362.4 ± 22.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.649 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Aqueous Solubility	Data not available	
pKa (most basic)	Data not available	
logP (Octanol-Water Partition Coefficient)	2.5 (XLogP3)	<a href="#">[1]</a>
Polar Surface Area (PSA)	38.9 Å <sup>2</sup>	<a href="#">[1]</a>

## Experimental Protocols for Property Determination

Accurate experimental determination of physicochemical properties is essential for verifying computational predictions and for regulatory submissions. Below are detailed, standard methodologies that can be employed to determine the key properties of **7-Bromoquinolin-2-amine**.

### Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology:

- A small, finely powdered sample of **7-Bromoquinolin-2-amine** is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.

- The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.

## Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining aqueous solubility.

Methodology:

- An excess amount of **7-Bromoquinolin-2-amine** is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
- The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
- The resulting suspension is filtered to remove any undissolved solid.
- The concentration of **7-Bromoquinolin-2-amine** in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology:

- A solution of **7-Bromoquinolin-2-amine** of a known concentration is prepared in a suitable solvent, often a mixture of water and an organic co-solvent like ethanol or methanol for compounds with limited aqueous solubility.[3]
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[3]
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

- A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

## logP Determination (Shake-Flask Method)

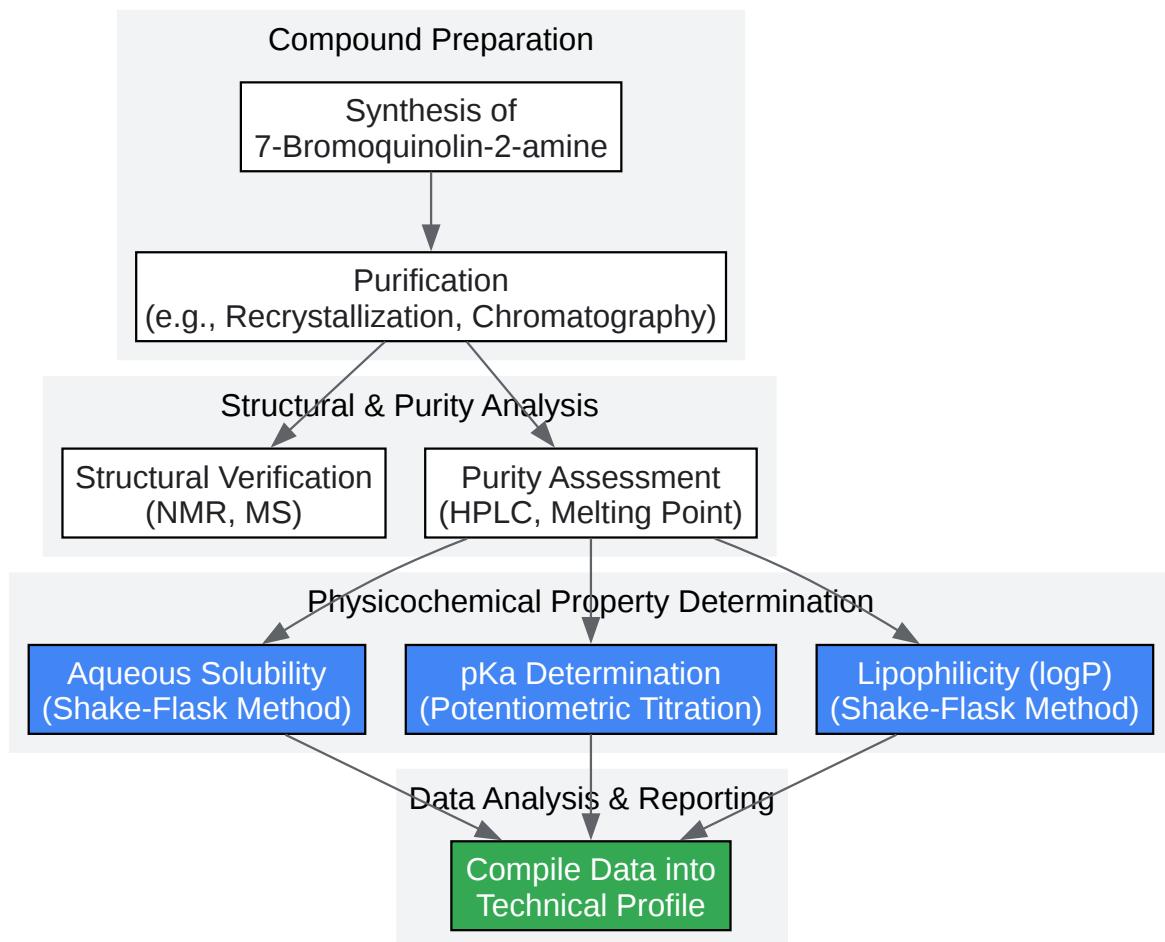
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.

Methodology:

- A solution of **7-Bromoquinolin-2-amine** is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.
- The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.[\[4\]](#)
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

## Experimental Workflow for Physicochemical Characterization

To ensure a systematic and logical approach to the characterization of **7-Bromoquinolin-2-amine**, the following experimental workflow is recommended. This workflow begins with the acquisition and purification of the compound, followed by a series of analytical tests to determine its key physicochemical properties.



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### Workflow for the Physicochemical Characterization of **7-Bromoquinolin-2-amine**.

This comprehensive guide provides the foundational physicochemical data and experimental context necessary for the effective utilization of **7-Bromoquinolin-2-amine** in drug discovery and development. The provided protocols and workflow are intended to serve as a valuable resource for researchers, enabling standardized and reproducible characterization of this and similar quinoline derivatives.

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